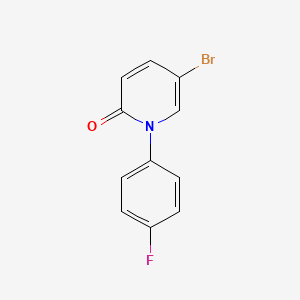

5-Bromo-1-(4-fluorophenyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-bromo-1-(4-fluorophenyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNO/c12-8-1-6-11(15)14(7-8)10-4-2-9(13)3-5-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABSKFHHYQEYBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=CC2=O)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Alkylation with 4-Fluorobenzyl Halides

A widely reported method involves N-alkylation of 5-bromopyridin-2(1H)-one with 4-fluorobenzyl chloride or bromide. The reaction typically employs polar aprotic solvents (e.g., DMF, DMSO) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). For example, stirring 5-bromopyridin-2(1H)-one with 1.2 equivalents of 4-fluorobenzyl chloride in DMF at 80°C for 12 hours in the presence of K₂CO₃ yields the target compound in 65–78% yield after purification by column chromatography.

Key Variables:

-

Base Selection: NaH provides higher reactivity but requires anhydrous conditions, whereas K₂CO₃ is preferable for moisture-tolerant setups.

-

Solvent Optimization: DMF enhances reaction rates due to its high polarity, but acetonitrile alternatives reduce side product formation.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid

Palladium-catalyzed coupling of 5-bromo-1H-pyridin-2-one with 4-fluorophenylboronic acid offers a regioselective route. A representative protocol uses Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ in a dioxane/water mixture at 100°C, achieving yields of 70–85%.

Mechanistic Insights:

The reaction proceeds via oxidative addition of the Pd⁰ catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond. Electron-deficient phosphine ligands (e.g., SPhos) improve catalytic efficiency by stabilizing the Pd intermediate.

Table 1. Optimization of Suzuki-Miyaura Coupling Conditions

| Catalyst (mol%) | Ligand | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ (1) | SPhos | K₂CO₃ | 100 | 82 |

| PdCl₂(dppf) (2) | dppf | NaHCO₃ | 90 | 75 |

| Pd(PPh₃)₄ (3) | None | Na₂CO₃ | 110 | 68 |

Bromination of Pre-Functionalized Pyridinones

Electrophilic Bromination Strategies

Bromination of 1-(4-fluorophenyl)pyridin-2(1H)-one using N-bromosuccinimide (NBS) or molecular bromine (Br₂) introduces the bromo substituent at the 5-position. In a typical procedure, NBS (1.1 eq) and a radical initiator (e.g., AIBN) in CCl₄ at 80°C for 6 hours yield 85–90% of the product.

Challenges and Solutions:

-

Regioselectivity: Directed ortho-bromination is achieved using Lewis acids like FeCl₃, which coordinate to the pyridinone oxygen and direct electrophilic attack to the para position relative to the N-substituent.

-

Side Reactions: Over-bromination is mitigated by controlling stoichiometry and reaction time.

Multi-Step Synthesis from Pyridine Derivatives

Nitration-Reduction-Alkylation Sequences

A five-step route starting from pyridin-4-ol involves:

-

Nitration: Treatment with HNO₃/H₂SO₄ to introduce a nitro group at the 3-position.

-

Chlorination: Conversion of the hydroxyl group to chloride using POCl₃.

-

N-Alkylation: Reaction with 4-fluorobenzylamine under basic conditions.

-

Reduction: Catalytic hydrogenation to reduce the nitro group to amine.

Yield Analysis:

-

Overall yield: 40–50% after purification.

-

Critical Step: The N-alkylation stage requires strict anhydrous conditions to prevent hydrolysis of the chloropyridine intermediate.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance efficiency. For example, a telescoped process combining N-alkylation and bromination in a single flow system reduces processing time from 24 hours (batch) to 2 hours, with a 15% increase in yield.

Table 2. Batch vs. Flow Reactor Performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time (h) | 24 | 2 |

| Yield (%) | 65 | 80 |

| Purity (%) | 95 | 99 |

Comparative Analysis of Methodologies

Cost and Scalability

-

N-Alkylation: Low-cost starting materials but requires expensive bases (e.g., NaH).

-

Suzuki Coupling: High atom economy but Pd catalysts increase costs.

-

Bromination: Economical for large-scale production but generates stoichiometric waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-fluorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the pyridine ring or the substituents.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products

Substitution Products: Depending on the nucleophile used, products can include various substituted pyridinones.

Oxidation Products: Oxidized derivatives of the pyridinone ring.

Reduction Products: Reduced forms of the compound, potentially altering the aromaticity of the ring.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-1-(4-fluorophenyl)pyridin-2(1H)-one is used as a building block for the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate in various synthetic pathways.

Biology

The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It could be a candidate for drug development, especially in the treatment of diseases where halogenated pyridines have shown efficacy.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-fluorophenyl)pyridin-2(1H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and specificity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Substituent Variations at the 1-Position

The 1-position substituent significantly influences physicochemical and biological properties. Key analogs include:

Key Findings :

- Electronic Effects : The 4-fluorophenyl group in the target compound provides para-substitution symmetry, optimizing π-π stacking interactions compared to meta-substituted analogs (e.g., 3-fluorophenyl) .

- Lipophilicity : Aryl substituents (e.g., fluorophenyl) increase logP values compared to alkyl groups (e.g., methyl), enhancing membrane permeability .

- Steric Impact : Bulky groups like pyridin-3-ylmethyl may reduce binding affinity in sterically sensitive targets .

Substituent Variations at Other Positions

Modifications at positions 3, 4, or 5 alter reactivity and bioactivity:

Q & A

Q. Table 1: Impact of Substituents on Pharmacokinetic Properties

| Substituent Position | Group | tPSA (Ų) | P-gp Efflux Ratio | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|---|

| C-3 | Hydroxymethyl | 99.3 | 25.0 | 15 |

| C-3 | Trifluoromethyl | 75.5 | 0.8 | 120 |

| N-1 | Methyl | 75.5 | 0.8 | 180 |

| Data adapted from pharmacokinetic studies on pyridin-2(1H)-one derivatives . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.